molecular formula C7H6N2O3 B1146193 (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylicacid CAS No. 153690-13-2

(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylicacid

Cat. No.: B1146193
CAS No.: 153690-13-2
M. Wt: 166.13414
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid is an organic compound that features a pyrimidine ring attached to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid typically involves the condensation of pyrimidine derivatives with acrylic acid or its derivatives. One common method involves the reaction of 4-pyrimidinylboronic acid with ethyl acrylate in the presence of a palladium catalyst, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production methods for (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the acrylic acid moiety can be reduced to form a saturated acid.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 2-oxo-3-(pyrimidin-4-yl)acrylic acid.

    Reduction: Formation of 2-hydroxy-3-(pyrimidin-4-yl)propanoic acid.

    Substitution: Formation of 2-halo-3-(pyrimidin-4-yl)acrylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with nucleic acids and proteins makes it a valuable tool for investigating cellular processes .

Medicine

In medicinal chemistry, (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid and its derivatives are explored for their potential therapeutic properties. They are investigated as potential inhibitors of enzymes involved in disease pathways, such as kinases and proteases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity .

Mechanism of Action

The mechanism of action of (Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . The exact pathways and molecular targets depend on the specific application and derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-Hydroxy-3-(pyrimidin-4-yl)acrylic acid is unique due to its combination of a pyrimidine ring and an acrylic acid moiety. This structure provides a versatile platform for chemical modifications, making it valuable for various applications in research and industry .

Properties

CAS No.

153690-13-2

Molecular Formula

C7H6N2O3

Molecular Weight

166.13414

Synonyms

2-Propenoic acid, 2-hydroxy-3-(4-pyrimidinyl)-, (Z)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.